

Application Note: ^1H and ^{13}C NMR Analysis of 4-Methylnonane

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Compound of Interest

Compound Name: 4-Methylnonane

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of **4-methylnonane** using ^1H and ^{13}C NMR spectroscopy. The data presented herein, including chemical shifts, coupling constants, and multiplicities, serves as a reference for the identification and characterization of this branched alkane. The protocols outlined below provide a standardized methodology for the preparation and analysis of similar non-polar liquid samples.

Chemical Structure

IUPAC Name: **4-Methylnonane** Molecular Formula: $\text{C}_{10}\text{H}_{22}$ CAS Number: 17301-94-9[1][2]

The structure of **4-methylnonane** consists of a nine-carbon chain (nonane) with a methyl group substituted at the fourth carbon atom.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **4-methylnonane** is characterized by overlapping signals in the upfield region, typical for aliphatic compounds. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1. Predicted ¹H NMR Data for **4-Methylnonane**.

Atom #	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	0.88	t	6.9	3H
2	1.26	m	-	2H
3	1.11	m	-	2H
4	1.34	m	-	1H
5	1.23	m	-	2H
6	1.28	m	-	2H
7	1.28	m	-	2H
8	1.28	m	-	2H
9	0.89	t	7.1	3H

| 10 | 0.84 | d | 6.6 | 3H |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **4-methylnonane** displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2. Predicted ¹³C NMR Data for **4-Methylnonane**.

Atom #	Chemical Shift (ppm)
1	14.2
2	20.2
3	36.6
4	34.3
5	29.5
6	27.2
7	32.2
8	22.8
9	14.1

| 10 | 19.3 |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Experimental Protocols

A standardized protocol for the NMR analysis of liquid hydrocarbon samples like **4-methylnonane** is crucial for obtaining high-quality, reproducible data.

Sample Preparation

- Solvent Selection:** Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like **4-methylnonane**, deuterated chloroform (CDCl_3) is a common choice.
- Sample Concentration:** Prepare a solution of approximately 5-25 mg of **4-methylnonane** in 0.6-0.7 mL of the deuterated solvent. For ^1H NMR, a lower concentration is often sufficient, while ^{13}C NMR may require a more concentrated sample due to the lower natural abundance of the ^{13}C isotope.

- **Sample Filtration (Optional but Recommended):** To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for ^1H and ^{13}C NMR spectroscopy on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Number of Scans (NS):** 8 to 16 scans are typically sufficient for a sample of this concentration.
- **Relaxation Delay (D1):** 1-2 seconds.
- **Acquisition Time (AQ):** 2-4 seconds.
- **Spectral Width (SW):** A spectral width of 12-16 ppm, centered around 4-5 ppm, is usually adequate for aliphatic compounds.

^{13}C NMR Acquisition Parameters:

- **Pulse Program:** A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
- **Number of Scans (NS):** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

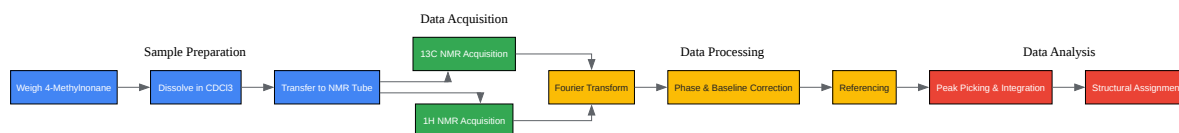
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic molecules.

Data Processing and Interpretation

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
- Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Peak Picking and Integration (^1H NMR): The peaks are identified, and their integrals are calculated to determine the relative number of protons corresponding to each signal.
- Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration values are used to assign the signals to the specific protons and carbons in the **4-methylnonane** molecule.

Visualizations

Experimental Workflow



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Caption: Experimental workflow for NMR analysis of **4-Methylnonane**.

Molecular Structure with Atom Numbering

Caption: Structure of **4-Methylnonane** with atom numbering for NMR assignments.

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References

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